![molecular formula C16H15N2O4P B4899154 diphenyl (5-methyl-3-isoxazolyl)amidophosphate](/img/structure/B4899154.png)
diphenyl (5-methyl-3-isoxazolyl)amidophosphate
Overview
Description
Diphenyl (5-methyl-3-isoxazolyl)amidophosphate, commonly known as MIPA, is a chemical compound that belongs to the family of organophosphorus compounds. MIPA is widely used in scientific research as a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system.
Mechanism of Action
MIPA works by binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine, which can result in overstimulation of the nervous system. MIPA is a reversible inhibitor, meaning that its effects are temporary and can be reversed by removing the compound from the system.
Biochemical and Physiological Effects
MIPA has been shown to have a wide range of biochemical and physiological effects. Inhibition of acetylcholinesterase can lead to an accumulation of acetylcholine, which can result in overstimulation of the nervous system. This can lead to symptoms such as muscle weakness, tremors, and seizures. MIPA has also been shown to have anticonvulsant and neuroprotective effects, making it a potential treatment for conditions such as epilepsy and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
MIPA has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, making it an ideal tool for studying the effects of acetylcholine accumulation. It is also a reversible inhibitor, meaning that its effects can be easily reversed by removing the compound from the system. However, MIPA also has some limitations. It is highly toxic and must be handled with care. It can also have off-target effects on other enzymes, leading to potential complications in experiments.
Future Directions
There are several potential future directions for research on MIPA. One area of interest is the development of MIPA-based treatments for conditions such as epilepsy and Alzheimer's disease. Another area of interest is the development of new inhibitors of acetylcholinesterase with improved selectivity and reduced toxicity. Additionally, further research is needed to fully understand the biochemical and physiological effects of MIPA and its potential applications in scientific research.
Scientific Research Applications
MIPA is widely used in scientific research to study the role of acetylcholinesterase in the nervous system. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for proper nerve function. Inhibition of acetylcholinesterase can lead to an accumulation of acetylcholine, which can result in overstimulation of the nervous system. MIPA is a potent inhibitor of acetylcholinesterase, making it an ideal tool for studying the effects of acetylcholine accumulation.
properties
IUPAC Name |
N-diphenoxyphosphoryl-5-methyl-1,2-oxazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N2O4P/c1-13-12-16(17-20-13)18-23(19,21-14-8-4-2-5-9-14)22-15-10-6-3-7-11-15/h2-12H,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHFNQVCBILIJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N2O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.